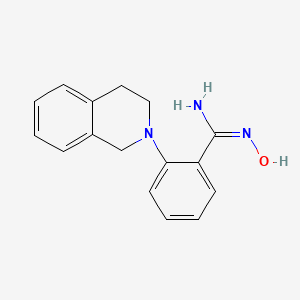![molecular formula C11H10BrN3 B11853499 (6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine CAS No. 1346687-09-9](/img/structure/B11853499.png)
(6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Brom-[2,3’-Bipyridin]-5’-yl)methanamin ist eine chemische Verbindung, die zur Klasse der Bipyridin-Derivate gehört. Diese Verbindungen sind bekannt für ihre Fähigkeit, mit Metallionen zu koordinieren, was sie in verschiedenen Bereichen wie Katalyse, Materialwissenschaften und medizinischer Chemie wertvoll macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (6-Brom-[2,3’-Bipyridin]-5’-yl)methanamin beinhaltet typischerweise die Bromierung eines Bipyridin-Vorläufers, gefolgt von der Einführung einer Methanamin-Gruppe. Eine gängige Methode beinhaltet die Verwendung von Brom oder einem Bromierungsmittel, um das Bromatom an der gewünschten Position am Bipyridinring einzuführen. Dies wird gefolgt von einer nukleophilen Substitutionsreaktion, um die Methanamin-Gruppe einzuführen .
Industrielle Produktionsverfahren
Die industrielle Produktion von (6-Brom-[2,3’-Bipyridin]-5’-yl)methanamin kann großtechnische Bromierungs- und nukleophile Substitutionsreaktionen unter kontrollierten Bedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um das Endprodukt zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
(6-Brom-[2,3’-Bipyridin]-5’-yl)methanamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene Amin-Derivate umwandeln.
Substitution: Das Bromatom kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Nukleophile wie Amine, Thiole oder Alkoxide können verwendet werden, um das Bromatom zu ersetzen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation N-Oxide liefern, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Bipyridin-Derivaten produzieren können .
Wissenschaftliche Forschungsanwendungen
(6-Brom-[2,3’-Bipyridin]-5’-yl)methanamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von (6-Brom-[2,3’-Bipyridin]-5’-yl)methanamin beinhaltet seine Fähigkeit, mit Metallionen zu koordinieren. Diese Koordination kann die Reaktivität und Eigenschaften des Metallzentrums beeinflussen, was sie nützlich in der Katalyse und anderen Anwendungen macht. Die beteiligten molekularen Ziele und Pfade hängen von dem spezifischen Metallion und dem Kontext ab, in dem die Verbindung verwendet wird .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Bromo-[2,3’-bipyridin]-5’-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized bipyridine derivatives .
Wissenschaftliche Forschungsanwendungen
(6-Bromo-[2,3’-bipyridin]-5’-yl)methanamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (6-Bromo-[2,3’-bipyridin]-5’-yl)methanamine involves its ability to coordinate with metal ions. This coordination can influence the reactivity and properties of the metal center, making it useful in catalysis and other applications. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Brom-2,2’-Bipyridin: Ähnlich in der Struktur, jedoch ohne die Methanamin-Gruppe.
(6-Brom-2-Methoxypyridin-3-yl)methanamindihydrochlorid: Enthält einen Methoxypyridinring anstelle eines Bipyridinrings.
Einzigartigkeit
(6-Brom-[2,3’-Bipyridin]-5’-yl)methanamin ist einzigartig aufgrund des Vorhandenseins sowohl eines Bromatoms als auch einer Methanamin-Gruppe am Bipyridinring. Diese Kombination ermöglicht eine vielseitige Reaktivität und Koordinationsfähigkeit, was sie in verschiedenen Anwendungen wertvoll macht .
Eigenschaften
CAS-Nummer |
1346687-09-9 |
|---|---|
Molekularformel |
C11H10BrN3 |
Molekulargewicht |
264.12 g/mol |
IUPAC-Name |
[5-(6-bromopyridin-2-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C11H10BrN3/c12-11-3-1-2-10(15-11)9-4-8(5-13)6-14-7-9/h1-4,6-7H,5,13H2 |
InChI-Schlüssel |
JWFBDFACDRALLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)Br)C2=CN=CC(=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B11853425.png)
![9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11853429.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11853439.png)









